molecular formula C36H40F2N8O4 B13437699 Posaconazole Imidazolidine Impurity

Posaconazole Imidazolidine Impurity

カタログ番号: B13437699
分子量: 686.7 g/mol
InChIキー: GCEOWVCWJMMIAY-YUYQYMTJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Posaconazole Imidazolidine Impurity is a chemical compound associated with Posaconazole, a triazole antifungal agent. Posaconazole is widely used for the treatment and prevention of invasive fungal infections, particularly in immunocompromised patients . The impurity is a byproduct formed during the synthesis of Posaconazole and can affect the purity and efficacy of the final pharmaceutical product.

化学反応の分析

Posaconazole Imidazolidine Impurity can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Posaconazole Imidazolidine Impurity is primarily studied in the context of pharmaceutical research to understand its formation, characterization, and impact on the efficacy and safety of Posaconazole. Research applications include:

    Chemistry: Studying the chemical properties and reactions of the impurity to develop methods for its identification and quantification.

    Biology: Investigating the biological effects of the impurity on fungal cells and its potential impact on the antifungal activity of Posaconazole.

    Medicine: Ensuring the safety and efficacy of Posaconazole by minimizing the presence of impurities in the final pharmaceutical product.

    Industry: Developing and optimizing manufacturing processes to reduce the formation of impurities and improve the overall quality of Posaconazole.

類似化合物との比較

Posaconazole Imidazolidine Impurity can be compared with other impurities and related compounds in the triazole antifungal class. Similar compounds include:

    Itraconazole: Another triazole antifungal agent with a similar mechanism of action but different impurity profiles.

    Fluconazole: A triazole antifungal agent with a broader spectrum of activity and different pharmacokinetic properties.

    Voriconazole: A triazole antifungal agent with enhanced activity against certain fungal species and different impurity profiles.

This compound is unique in its specific formation during the synthesis of Posaconazole and its potential impact on the purity and efficacy of the final product.

生物活性

Posaconazole is a triazole antifungal agent widely recognized for its efficacy against various fungal pathogens, particularly in immunocompromised patients. The focus of this article is on the biological activity of the Posaconazole Imidazolidine Impurity , a compound that can arise during the synthesis of posaconazole and may influence its pharmacological properties and safety profile.

Overview of Posaconazole

Posaconazole (Noxafil) has demonstrated potent antifungal activity against a range of pathogens, including Candida spp., Aspergillus spp., and zygomycetes. Its mechanism involves inhibition of fungal sterol synthesis by targeting the enzyme lanosterol demethylase, part of the cytochrome P450 system. This leads to disrupted cell membrane integrity and ultimately fungal cell death .

Biological Activity and Impurities

The presence of impurities in pharmaceutical compounds can significantly affect their safety and efficacy. The This compound has been identified as a potential concern due to its possible adverse effects when present in significant quantities.

Antifungal Activity

Research indicates that posaconazole exhibits strong antifungal activity, with minimum inhibitory concentrations (MICs) against various fungal strains showing effectiveness:

  • MIC(50) : 0.063 µg/ml
  • MIC(90) : 1 µg/ml against all fungi tested, including significant isolates such as Candida and Aspergillus spp. .

In comparative studies, posaconazole has been shown to be more effective than other azoles and amphotericin B, particularly against strains resistant to fluconazole and voriconazole .

Safety Profile

The imidazolidine impurity may introduce risks such as:

  • Allergic Reactions : In studies involving animal models, certain impurities were linked to allergic responses .
  • QT Interval Prolongation : Some impurities can affect cardiac function, leading to prolonged QT intervals, which is critical for patient safety .
  • Hepatotoxicity : Elevated liver enzymes have been observed in some patients receiving posaconazole, raising concerns about the role of impurities in liver toxicity .

Case Studies

Several clinical studies have evaluated the impact of posaconazole and its impurities on patient outcomes:

  • Study on Hematopoietic Stem Cell Transplant Patients :
    • Posaconazole reduced the incidence of invasive fungal infections compared to fluconazole, suggesting its effectiveness even in patients with compromised immune systems.
    • The study indicated that dosing regimens could influence outcomes significantly .
  • Pharmacokinetic Studies :
    • Research showed that posaconazole has variable bioavailability and is predominantly eliminated via feces, with minimal renal excretion.
    • The presence of impurities may alter absorption rates or metabolic pathways, potentially impacting therapeutic efficacy .

Data Tables

The following table summarizes key pharmacological properties and comparisons between posaconazole and its related compounds:

PropertyPosaconazoleVoriconazoleFluconazoleItraconazole
BioavailabilityVariable>95%>90%50%–75%
Protein Binding>90%58%11%99%
Volume of Distribution1774 L4.6 L/kg0.7–0.8 L/kg11 L/kg
Elimination Half-Life25–35 hours6–24 hours22–31 hours35–64 hours

特性

分子式

C36H40F2N8O4

分子量

686.7 g/mol

IUPAC名

4-[4-[3-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]imidazolidin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C36H40F2N8O4/c1-3-34(25(2)47)46-35(48)45(23-41-46)30-7-5-28(6-8-30)42-14-15-43(24-42)29-9-11-31(12-10-29)49-18-26-17-36(50-19-26,20-44-22-39-21-40-44)32-13-4-27(37)16-33(32)38/h4-13,16,21-23,25-26,34,47H,3,14-15,17-20,24H2,1-2H3/t25-,26+,34-,36-/m0/s1

InChIキー

GCEOWVCWJMMIAY-YUYQYMTJSA-N

異性体SMILES

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(C3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

正規SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(C3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。